
2,2'-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) is an organic compound characterized by its unique structure, which includes two 1,3-diphenylpropane-1,3-dione moieties connected by a 1,4-phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) typically involves the condensation of 1,4-phenylenediamine with two equivalents of 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(1-phenylethane-1,2-dione)
- 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
- 2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)
Uniqueness
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) is unique due to its specific structural features, which confer distinct chemical and physical properties
属性
分子式 |
C36H26O4 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
2-[4-(1,3-dioxo-1,3-diphenylpropan-2-yl)phenyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C36H26O4/c37-33(27-13-5-1-6-14-27)31(34(38)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32(35(39)29-17-9-3-10-18-29)36(40)30-19-11-4-12-20-30/h1-24,31-32H |
InChI 键 |
DIXRFHQLSOQJJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


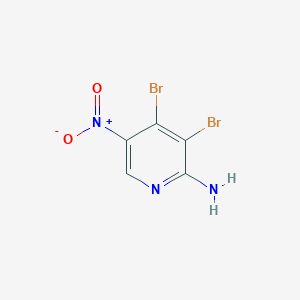
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)



![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)

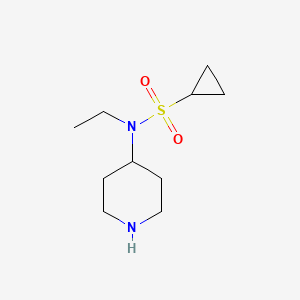

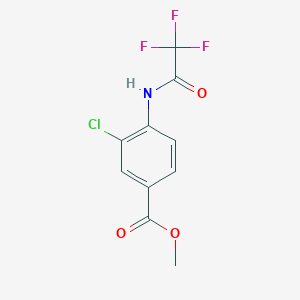
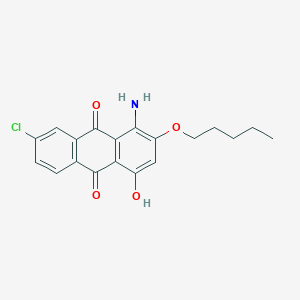
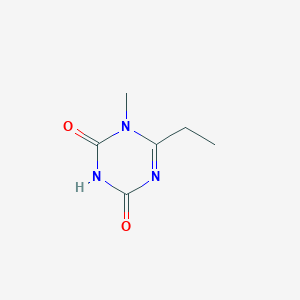
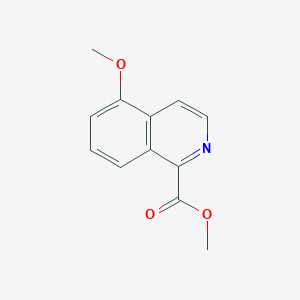
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
